molecular formula C16H20N4S B12239626 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B12239626
M. Wt: 300.4 g/mol
InChI Key: YSMANSSIYRSJMD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 1,2,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of piperazine derivatives with benzyl halides and thiadiazole precursors. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a benzyl halide in the presence of a base to form the benzylated piperazine. This intermediate is then reacted with a thiadiazole precursor under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects .

Properties

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole

InChI

InChI=1S/C16H20N4S/c1-2-4-13(5-3-1)12-19-8-10-20(11-9-19)16-17-15(18-21-16)14-6-7-14/h1-5,14H,6-12H2

InChI Key

YSMANSSIYRSJMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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